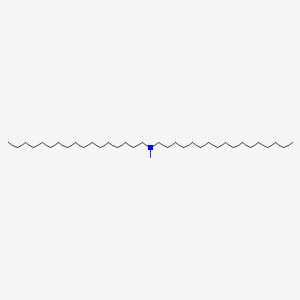![molecular formula C10H16O3 B14341569 2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate CAS No. 92268-19-4](/img/structure/B14341569.png)
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate is an organic compound characterized by the presence of an ester functional group and an unsaturated carbon chain. This compound falls under the category of enoate esters, which are α,β-unsaturated carboxylic esters. These compounds are known for their reactivity due to the conjugation of the ester carbonyl group with a double bond at the α,β position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate typically involves the esterification of but-2-enoic acid with 2-[(but-2-en-1-yl)oxy]ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for the easy separation of the catalyst from the product, reducing the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: But-2-enoic acid derivatives.
Reduction: 2-[(But-2-en-1-yl)oxy]ethanol.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugation of the ester carbonyl group with the double bond at the α,β position makes it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-methylbut-2-enoate
- 2-Butenoic acid, 2-methyl-, ethyl ester
- Ethyl tiglate
- Ethyl trans-2-methyl-2-butenoate
- Ethyl angelate
Uniqueness
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate is unique due to its specific structural features, which include the but-2-en-1-yl group and the ethyl but-2-enoate moiety.
Propiedades
Número CAS |
92268-19-4 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-but-2-enoxyethyl but-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-3-5-7-12-8-9-13-10(11)6-4-2/h3-6H,7-9H2,1-2H3 |
Clave InChI |
XEUVMTLZWDXBTI-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOCCOC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


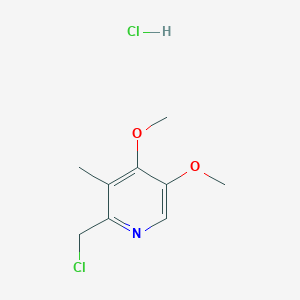
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)

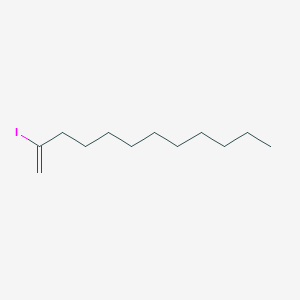
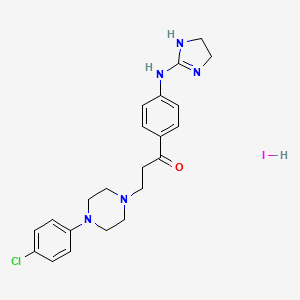
methanone](/img/structure/B14341519.png)

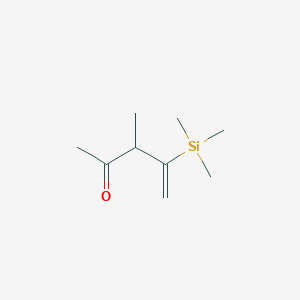

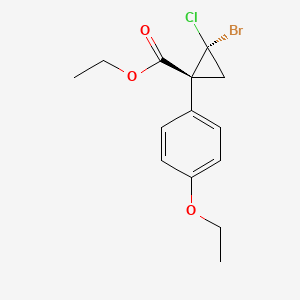
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)

